Product packaging for 5-Bromo-2-methylpyrimidin-4-amine(Cat. No.:CAS No. 24343-95-1)

5-Bromo-2-methylpyrimidin-4-amine

Cat. No.: B1522159
CAS No.: 24343-95-1
M. Wt: 188.03 g/mol
InChI Key: DJEJUOJXDWVFID-UHFFFAOYSA-N
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Description

Significance of the Pyrimidine (B1678525) Core in Heterocyclic Chemistry Research

The pyrimidine ring is a fundamental heterocyclic aromatic compound, analogous to benzene, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. ignited.innumberanalytics.com This structural motif is of immense importance as it forms the backbone of several key biological molecules, including the nucleobases cytosine, thymine, and uracil, which are essential components of DNA and RNA. ignited.innumberanalytics.comijsat.org The presence of the pyrimidine core in these vital biomolecules accounts for the high biological significance and compatibility of pyrimidine derivatives with cellular systems. nih.govgsconlinepress.com

The electron-rich nitrogen atoms and the planar nature of the pyrimidine ring enable various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for binding to biological targets like enzymes and nucleic acids. ijsat.org This inherent ability to interact with biological macromolecules makes the pyrimidine scaffold a "privileged scaffold" in medicinal chemistry. ijsat.orgnih.gov Consequently, pyrimidine derivatives have been extensively investigated and developed as therapeutic agents with a wide range of pharmacological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive properties. ignited.innih.gov

Overview of Halogenation and Amination Strategies in Pyrimidine Synthesis

The functionalization of the pyrimidine core through halogenation and amination is a key strategy for diversifying its chemical space and modulating its biological activity. Haloarenes, in general, are valuable synthetic intermediates, as the carbon-halogen bond can be readily transformed into other functional groups. nih.gov

Halogenation of pyrimidines can be challenging due to the electron-deficient nature of the ring system, which makes it less susceptible to electrophilic aromatic substitution (EAS) reactions. nih.gov Such reactions often require harsh conditions, including high temperatures and the use of strong acids or Lewis acids. nih.govchemrxiv.org However, various methods have been developed to achieve regioselective halogenation of pyrimidines and other nitrogen-containing heterocycles. nih.govchemrxiv.org These include the use of N-oxides to direct halogenation to the 2-position and specialized phosphine (B1218219) reagents for 4-selective halogenation. nih.gov For the synthesis of 5-halogenated pyrimidines, direct halogenation of the corresponding 2-aminopyrimidine (B69317) in an aqueous solution is a common approach. google.com The use of N-halosuccinimides is another effective method for introducing halogens at specific positions. clockss.orgchemicalbook.com

Amination of pyrimidines is another crucial modification. 2-Aminopyrimidine derivatives, for instance, are known to exhibit a broad spectrum of biological activities and serve as starting materials for the synthesis of fused heterocyclic systems. mdpi.com The synthesis of aminopyrimidines can be achieved through various methods, including the reaction of dichloropyrimidines with a range of amines. mdpi.com

Research Landscape of 5-Bromo-2-methylpyrimidin-4-amine and Related Structural Motifs

This compound is a specific halogenated aminopyrimidine that has garnered interest as a building block in organic synthesis and medicinal chemistry. Its structure combines the key features of a pyrimidine core, a bromine atom at the 5-position, a methyl group at the 2-position, and an amino group at the 4-position. The bromine atom, in particular, makes it a valuable intermediate for cross-coupling reactions, allowing for the introduction of various substituents to create a library of novel compounds. indiamart.com

Research on related motifs, such as 5-bromo-2-methylpyridin-3-amine, highlights the utility of such compounds in Suzuki cross-coupling reactions to generate novel derivatives with potential biological activities. mdpi.com The synthesis of various substituted 2-amino-5-bromo-4(3H)-pyrimidinones has also been explored, demonstrating the versatility of the brominated pyrimidine scaffold. nih.gov The development of efficient synthetic routes to these and other halogenated aminopyrimidines remains an active area of research, driven by the continuous search for new therapeutic agents and functional materials. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6BrN3 B1522159 5-Bromo-2-methylpyrimidin-4-amine CAS No. 24343-95-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c1-3-8-2-4(6)5(7)9-3/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJEJUOJXDWVFID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660481
Record name 5-Bromo-2-methylpyrimidin-4-amine
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Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24343-95-1
Record name 5-Bromo-2-methylpyrimidin-4-amine
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Record name 5-bromo-2-methylpyrimidin-4-amine
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Synthetic Methodologies and Reaction Pathways of 5 Bromo 2 Methylpyrimidin 4 Amine

Precursor Synthesis and Regioselective Functionalization

The creation of 5-Bromo-2-methylpyrimidin-4-amine hinges on the careful selection and manipulation of precursor molecules. Key strategies involve the regioselective introduction of amino and bromo groups onto the pyrimidine (B1678525) core.

Synthesis from 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) via Ammonia (B1221849) Displacement

A primary and well-documented method for synthesizing this compound involves the regioselective displacement of a chlorine atom from a di-substituted pyrimidine precursor. The starting material, 5-bromo-2,4-dichloro-6-methylpyrimidine, when reacted with ammonia, preferentially forms 5-bromo-2-chloro-6-methylpyrimidin-4-amine (B1604975) as the main product. researchgate.net This selectivity is a critical aspect of the synthesis, as the two chlorine atoms on the pyrimidine ring exhibit different reactivities. The chlorine at the 4-position is more susceptible to nucleophilic attack by ammonia compared to the chlorine at the 2-position.

This regioselectivity has been confirmed through X-ray crystallography analysis of the resulting product. researchgate.net The reaction is typically carried out in a suitable solvent, such as ethanol, and may be heated to facilitate the displacement. researchgate.net Further reaction of the resulting 5-bromo-2-chloro-6-methylpyrimidin-4-amine with secondary amines can lead to the synthesis of a variety of 4-amino-5-bromo-2-substituted aminopyrimidines. researchgate.net

A similar approach involves the reaction of 5-bromo-2,4-dichloropyrimidine (B17362) with methylamine (B109427) in methanol. This reaction proceeds at a low temperature (0 °C) and then warms to room temperature, yielding (5-Bromo-2-chloro-pyrimidin-4-yl)-methyl-amine in quantitative yield. chemicalbook.com

Starting Material Reagent Product Key Conditions Yield
5-bromo-2,4-dichloro-6-methylpyrimidine Ammonia 5-bromo-2-chloro-6-methylpyrimidin-4-amine Boiling ethanol Main product researchgate.net
5-bromo-2,4-dichloropyrimidine Methylamine (in MeOH) (5-Bromo-2-chloro-pyrimidin-4-yl)-methyl-amine 0 °C to room temp. Quantitative chemicalbook.com

Bromination of Pyrimidine Precursors

Another synthetic strategy involves the direct bromination of a pyrimidine precursor that already contains the desired amino and methyl groups. For instance, 2-amino-4-methylpyrimidine (B85506) can be halogenated to introduce a bromine atom at the 5-position. google.com

This electrophilic substitution reaction is typically performed in an aqueous solution. The efficiency of this process can be significantly improved by the addition of a carbonate, oxide, or phosphate (B84403) of a Group 2a metal, such as calcium carbonate or magnesium oxide. google.com These additives likely act to control the pH of the reaction mixture, thereby enhancing the yield of the desired 2-amino-5-bromopyrimidine (B17363) derivative. google.com For example, the bromination of 2-amino-4-methylpyrimidine in the presence of magnesium oxide has been reported to yield 2-amino-5-bromo-4-methylpyrimidine. google.com

Precursor Brominating Agent Additive Product
2-amino-4-methylpyrimidine Bromine Magnesium oxide 2-amino-5-bromo-4-methylpyrimidine google.com
2-amino-4-methylpyrimidine Bromine Calcium carbonate 2-amino-5-bromo-4-methylpyrimidine google.com

Nitro-Group Reduction Strategies for Amino Pyrimidine Formation

The synthesis of aminopyrimidines can also be achieved through the reduction of a corresponding nitro-substituted pyrimidine. This approach is a common and effective method for introducing an amino group onto an aromatic ring. The reduction of a nitro group to an amine involves a six-electron transfer and proceeds through nitroso and N-hydroxylamino intermediates. acs.orgnih.gov

Several methods exist for the reduction of nitroaromatic compounds. These include:

  • Catalytic Hydrogenation: This method employs catalysts such as Raney nickel or palladium-on-carbon in the presence of hydrogen gas. wikipedia.org
  • Metal-based Reductions: Iron in an acidic medium is a classic and widely used method. wikipedia.org Other metals like tin(II) chloride and zinc have also been utilized. wikipedia.org
  • Sulfide-based Reductions: Sodium hydrosulfite or sodium sulfide (B99878) can be used for the selective reduction of nitro groups. wikipedia.org
  • Electrochemical Reduction: A more modern and environmentally friendly approach involves the electrochemical reduction of nitroso/nitro pyrimidine compounds to generate the corresponding amino pyrimidines. This method avoids the use of harsh chemical reducing agents and the generation of large amounts of waste. google.com
  • For example, the synthesis of 5-amino-2-methyl pyridine (B92270) has been achieved by the hydrogenation reduction of 5-nitro-2-picoline using a Pd/C catalyst. google.com While this example is for a pyridine derivative, the principle is directly applicable to pyrimidine systems. The synthesis of 2-methyl-5-nitropyridine (B155877) itself can be accomplished from 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester. chemicalbook.com

    Nitro-Compound Precursor Reduction Method Product
    Nitroaromatic pyrimidine Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) Amino-pyrimidine
    Nitroaromatic pyrimidine Iron in acidic media Amino-pyrimidine wikipedia.org
    Nitroaromatic pyrimidine Sodium hydrosulfite Amino-pyrimidine wikipedia.org
    Nitroso/nitro pyrimidine Electrochemical reduction Amino-pyrimidine google.com
    5-nitro-2-picoline Pd/C catalyzed hydrogenation 5-amino-2-methyl pyridine google.com

    Advanced Synthetic Approaches and Optimization Studies

    As the demand for this compound in various applications grows, the development of scalable and efficient synthetic methods becomes paramount. Research in this area focuses on optimizing reaction conditions for large-scale production and mitigating common side reactions.

    Scalable Production Methods for Industrial and Research Applications

    The transition from laboratory-scale synthesis to industrial production requires careful consideration of factors such as cost, safety, and environmental impact. For the synthesis of aminopyrimidines, several strategies are employed to ensure scalability.

    One approach is the use of continuous flow synthesis. This technique offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity. A fully continuous flow synthesis of 5-(aminomethyl)-2-methylpyrimidin-4-amine, a key intermediate for vitamin B1, has been demonstrated with an 84% total yield. acs.org While not the exact target compound, this demonstrates the applicability of flow chemistry to similar pyrimidine structures.

    Another key aspect of scalable synthesis is the use of readily available and inexpensive starting materials. For instance, a method for synthesizing 4,6-dichloro-2-methylthio-5-nitropyrimidine starts from diethyl malonate and proceeds through nitration, cyclization, methylation, and chlorination steps. google.com This multi-step synthesis is designed to be a reasonable and convenient route for large-scale production. google.com

    Furthermore, simplifying the synthetic process is crucial for industrial applications. A one-step synthesis of 5-bromo-2-substituted pyrimidine compounds from 2-bromomalonaldehyde (B19672) and amidine compounds has been developed, offering a simple, safe, and cost-effective route. google.com

    Strategies to Mitigate Solvolysis in Amino Group Introduction

    A common side reaction during the amination of chloropyrimidines is solvolysis, where the solvent (often an alcohol or water) acts as a nucleophile, leading to the formation of unwanted hydroxy or alkoxy byproducts. Mitigating this side reaction is crucial for maximizing the yield of the desired amino-pyrimidine.

    One effective strategy is to carefully control the amount of acid catalyst used in the reaction. In the acid-catalyzed amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, it was found that while the initial reaction rate increased with the amount of HCl, a high concentration of acid also promoted the formation of the solvolysis side-product. nih.gov Using a catalytic amount (e.g., 0.1 equivalents) of acid was found to be a good compromise, allowing the reaction to proceed efficiently while minimizing solvolysis. nih.gov

    The choice of solvent also plays a significant role. While organic solvents are commonly used, switching to water can offer safety and cost benefits. nih.gov Studies have shown that the rate of amination can be higher in water compared to alcoholic solvents or DMF. nih.gov However, for highly lipophilic and crystalline compounds, amination may be more efficient in a solvent like 2-propanol. nih.gov

    Derivatization and Functionalization Reactions

    The reactivity of this compound is largely dictated by the bromine atom at the 5-position and the amino group at the 4-position. These functional groups are susceptible to various reactions, enabling the introduction of diverse substituents and the construction of new molecular frameworks.

    The bromine atom on the pyrimidine ring is a key site for nucleophilic substitution reactions. Although the pyrimidine ring is electron-deficient, which can deactivate it towards nucleophilic attack, the presence of the activating amino group can facilitate such reactions. However, direct nucleophilic substitution at the bromine atom is not the most common pathway. Instead, the amino group itself can act as a nucleophile.

    For instance, the amino group of similar pyrimidine structures can undergo reactions with various electrophiles. libretexts.org While direct displacement of the bromine by common nucleophiles can be challenging, the amino group can be acylated or alkylated. For example, reaction with acetic anhydride (B1165640) can lead to the formation of the corresponding acetamide (B32628) derivative. mdpi.com This modification can be used to protect the amino group or to alter the electronic properties of the pyrimidine ring, which can influence subsequent reactions.

    The pyrimidine ring itself, being electron-deficient, can be susceptible to nucleophilic attack, especially under harsh conditions or with highly reactive nucleophiles. However, the primary route for functionalization at the bromine-bearing carbon is typically through metal-catalyzed cross-coupling reactions.

    It's important to note that the basicity of the amino group plays a significant role in these reactions. The nitrogen's lone pair makes it nucleophilic, but it can also be protonated, which would deactivate it. masterorganicchemistry.com The reaction conditions, such as the choice of solvent and base, are therefore critical in controlling the outcome of these substitution reactions.

    Transition metal-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and they are extensively used to diversify the pyrimidine core of this compound. researchgate.net These reactions offer a versatile and efficient way to introduce a wide range of substituents onto the pyrimidine ring.

    The Suzuki-Miyaura cross-coupling reaction is a particularly effective method for creating aryl-substituted pyrimidines from this compound. mdpi.com This reaction involves the coupling of the bromo-pyrimidine with an organoboron reagent, typically an arylboronic acid, in the presence of a palladium catalyst and a base. youtube.comyoutube.com

    A typical procedure involves reacting this compound with an arylboronic acid in a solvent mixture like 1,4-dioxane (B91453) and water. mdpi.com A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is used to facilitate the reaction, and a base, like potassium phosphate (K₃PO₄), is required for the catalytic cycle to proceed. mdpi.comresearchgate.net The reaction is generally heated to ensure a reasonable reaction rate and yield. mdpi.com

    The general mechanism of the Suzuki coupling involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. youtube.com

    The scope of this reaction is broad, allowing for the introduction of a variety of aryl and heteroaryl groups at the 5-position of the pyrimidine ring. The electronic and steric properties of the arylboronic acid can influence the reaction's efficiency.

    Table 1: Examples of Palladium-Catalyzed Suzuki Cross-Coupling Reactions

    Arylboronic Acid Catalyst Base Solvent Product Yield Reference
    Phenylboronic acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane/Water 2-Methyl-5-phenylpyrimidin-4-amine Moderate to Good mdpi.comresearchgate.net
    4-Methoxyphenylboronic acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane/Water 5-(4-Methoxyphenyl)-2-methylpyrimidin-4-amine Moderate to Good mdpi.comresearchgate.net

    It is worth noting that other cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form carbon-nitrogen bonds at the bromine position, further expanding the synthetic utility of this pyrimidine derivative. wikipedia.orgresearchgate.net

    This compound is a valuable precursor for the synthesis of fused heterocyclic systems, particularly thiazolo[4,5-d]pyrimidines. These fused ring systems are of significant interest in medicinal chemistry due to their diverse biological activities. nih.gov

    The synthesis of a thiazolo[4,5-d]pyrimidine (B1250722) core often involves a cyclization reaction where the 4-amino group and the 5-bromo substituent of the pyrimidine ring participate in the formation of the new thiazole (B1198619) ring. While direct cyclization with a sulfur-containing reagent might be challenging, a common strategy involves converting the bromo-aminopyrimidine into a more reactive intermediate.

    For example, a related compound, 4-amino-5-bromo-2-chloro-6-methylpyrimidine, can be reacted with carbon disulfide in the presence of a base like potassium hydroxide (B78521) to form a thiazolo[4,5-d]pyrimidine-2(3H)-thione. researchgate.net This reaction proceeds through the formation of a dithiocarbamate (B8719985) intermediate from the amino group, followed by an intramolecular nucleophilic substitution where the sulfur attacks the carbon bearing the bromine atom, leading to ring closure.

    Although the starting material in the cited example is not identical to this compound, the principle of using the ortho-amino and bromo substituents to construct a fused thiazole ring is a well-established synthetic strategy in pyrimidine chemistry. scilit.commdpi.comnih.gov This approach highlights the potential of this compound as a key intermediate for accessing complex heterocyclic scaffolds.

    Structural Elucidation and Intermolecular Interactions

    X-ray Crystallography Studies of 5-Bromo-2-methylpyrimidin-4-amine and its Derivatives

    X-ray crystallography is a powerful analytical technique that allows for the precise determination of atomic and molecular structures. thepharmajournal.com This method has been employed to study this compound and its derivatives, revealing key details about their crystal packing and molecular geometry.

    The crystal system and space group are fundamental properties that describe the symmetry of a crystal lattice. For a derivative of the target compound, 5-Bromo-N-methyl-pyrimidin-2-amine, crystallographic analysis shows that it crystallizes in the triclinic system with the space group P1. nih.gov Another related compound, 5-Bromo-2-chloropyrimidin-4-amine, was found to crystallize in the monoclinic system with the space group P2₁/c. nih.govresearchgate.net A cocrystal of 5-bromo-2-chloro-6-methylpyrimidin-4-amine (B1604975) with three water molecules also crystallizes in the monoclinic system, but with the space group P2₁/n. researchgate.net

    Table 1: Crystallographic Data for this compound Derivatives

    CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
    5-Bromo-N-methyl-pyrimidin-2-amine nih.govTriclinicP13.9900(8)9.862(2)10.006(2)61.57(3)83.84(3)87.45(3)
    5-Bromo-2-chloropyrimidin-4-amine nih.govresearchgate.netMonoclinicP2₁/c6.0297(1)8.1542(2)13.4163(3)9090.491(2)90
    5-bromo-2-chloro-6-methylpyrimidin-4-amine·3H₂O researchgate.netMonoclinicP2₁/n------

    The pyrimidine (B1678525) ring in these compounds is consistently found to be essentially planar. In 5-Bromo-N-methyl-pyrimidin-2-amine, the pyrimidine ring exhibits a root-mean-square (r.m.s.) deviation of 0.007 Å. nih.govnih.gov The bromine and nitrogen atoms attached to the ring are nearly coplanar with it. nih.govnih.gov Similarly, for 5-Bromo-2-chloropyrimidin-4-amine, the pyrimidine ring is also essentially planar, with an r.m.s. deviation of 0.087 Å. nih.govresearchgate.net In this derivative, the bromine, chlorine, and exocyclic nitrogen atoms are coplanar with the pyrimidine ring. nih.govresearchgate.net

    Supramolecular Assembly and Hydrogen Bonding Networks

    Intermolecular forces, particularly hydrogen bonds, play a crucial role in dictating the arrangement of molecules in the crystal lattice, a phenomenon known as supramolecular assembly. github.io

    A recurring motif in the crystal structures of these pyrimidine derivatives is the formation of dimers through N–H···N hydrogen bonds. In the case of 5-Bromo-2-chloropyrimidin-4-amine, molecules are linked into inversion dimers by pairs of N–H···N hydrogen bonds. nih.govresearchgate.net These dimers are then further connected by additional N–H···N hydrogen bonds, creating a two-dimensional network. nih.govresearchgate.net This type of hydrogen bonding is a robust interaction that significantly influences the packing of the molecules in the solid state. mdpi.com

    Table 2: Hydrogen Bond Geometry for 5-Bromo-2-chloropyrimidin-4-amine

    Donor–H···AcceptorD–H (Å)H···A (Å)D···A (Å)D–H···A (°)
    N7—H72···N30.91(4)2.19(4)3.088(3)171(3)
    N7—H71···N10.78(3)2.38(3)3.087(3)153(3)

    Data from Kumar et al. (2013). researchgate.net

    In the hydrated derivative, 5-bromo-2-chloro-6-methylpyrimidin-4-amine·3H₂O, a variety of hydrogen bonding interactions involving the water molecules are observed. researchgate.net These include both intramolecular and intermolecular O–H···N and O–H···O hydrogen bonds. researchgate.net The water molecules act as bridges, connecting different parts of the pyrimidine derivative molecules and also linking to other water molecules, creating a complex and stable three-dimensional network. researchgate.net The presence of these interactions highlights the versatility of hydrogen bonding in constructing intricate supramolecular architectures. nih.govmdpi.com

    Conformational Analysis and Tautomerism in Solution

    The conformational flexibility and tautomeric equilibria of pyrimidine derivatives in solution are critical aspects that influence their chemical reactivity and biological activity. For this compound, while specific experimental studies on its solution-state behavior are not extensively documented in peer-reviewed literature, valuable insights can be drawn from computational studies and experimental data on closely related aminopyrimidine and aminopurine systems. The solution-state structure is likely dictated by a combination of steric and electronic effects of the substituents, as well as by the nature of the solvent.

    Tautomerism is a key feature of aminopyrimidines. This compound can theoretically exist in several tautomeric forms, primarily the amino and imino forms. The equilibrium between these tautomers is significantly influenced by the surrounding solvent environment. In general, polar solvents tend to stabilize more polar tautomers through dipole-dipole interactions and hydrogen bonding.

    Computational studies on analogous molecules, such as aminopurines, have shown that the relative energies and, therefore, the population of different tautomers are highly dependent on the solvent. mdpi.com For instance, in many aminopyrimidine and aminopurine systems, the amino form is the predominant tautomer in both gas phase and in solvents of varying polarities. The stability of the amino tautomer is attributed to its aromatic character and favorable hydrogen bonding capabilities.

    The solvent can also affect the properties of the amino group itself. Studies have shown that an increase in solvent polarity can influence the electron-donating power of the amino group in substituted purines. mdpi.com This effect is modulated by proximity interactions within the molecule. nih.gov For this compound, the interplay between the electron-withdrawing bromine atom and the electron-donating amino and methyl groups, coupled with solvent interactions, would determine the fine balance of the tautomeric equilibrium.

    Furthermore, the potential for intramolecular and intermolecular hydrogen bonding plays a crucial role. In protic solvents, the solvent molecules can act as hydrogen bond donors or acceptors, competing with intramolecular hydrogen bonds and influencing the conformational preferences of the exocyclic amino group. Variable temperature NMR spectroscopy on similar azomethine-functionalized derivatives has demonstrated that the capability of a solvent to form hydrogen bonds can dramatically influence the tautomerization process. nih.gov

    While crystal structure data provides a static picture of the molecule in the solid state nih.govresearchgate.netresearchgate.net, it is important to recognize that the conformation and tautomeric form in solution can differ significantly. Theoretical treatments have underscored that it is not always possible to predict the relative stabilities of tautomers in solution based solely on calculations for isolated molecules in the gas phase; solvent effects must be explicitly considered. rsc.org

    Potential Tautomeric Forms of this compound

    Tautomer NameStructureLikely Relative Stability in Polar SolventsNotes
    4-Amino tautomerThis compoundGenerally favoredThe aromaticity of the pyrimidine ring is maintained.
    4-Imino tautomer (N1-H)5-Bromo-N1,2-dimethyl-1,6-dihydropyrimidin-4(1H)-imineLess favoredDisruption of the aromatic system.
    4-Imino tautomer (N3-H)5-Bromo-N3,2-dimethyl-3,6-dihydropyrimidin-4(3H)-imineLess favoredDisruption of the aromatic system.

    Computational Chemistry and Theoretical Investigations

    Molecular Docking and Protein-Ligand Interaction Simulations (Inferred from Analogous Research)

    While specific molecular docking and protein-ligand interaction simulation studies on 5-Bromo-2-methylpyrimidin-4-amine are not extensively available in publicly accessible literature, a wealth of research on analogous pyrimidine (B1678525) derivatives provides a strong basis for inferring its potential computational behavior and interaction profiles with various protein targets. These theoretical investigations are crucial in modern drug discovery, offering insights into binding affinities, interaction modes, and the stability of protein-ligand complexes, thereby guiding the synthesis and experimental evaluation of new therapeutic agents. nih.govspringernature.com

    Detailed Research Findings from Analogous Pyrimidine Derivatives

    Computational studies on structurally related pyrimidine compounds, including diaryl pyrimidines, pyrazolopyrimidines, and other substituted aminopyrimidines, have demonstrated their potential to interact with a range of protein targets implicated in various diseases. These studies often employ a combination of molecular docking to predict the binding pose and affinity, followed by molecular dynamics (MD) simulations to assess the stability of the predicted complex. nih.govresearchgate.net

    For instance, research on diaryl pyrimidine derivatives has shown significant binding interactions with the human angiotensin-converting enzyme 2 (hACE2) receptor complexed with the SARS-CoV-2 spike protein. nih.gov These studies utilize molecular docking to identify potential lead compounds that bind at the protein-protein interface, followed by MD simulations to confirm the stability of the interaction. nih.gov Key interactions often involve hydrogen bonds and hydrophobic interactions with specific amino acid residues at the binding site. nih.gov

    Similarly, studies on pyrimidine derivatives targeting Focal Adhesion Kinase (FAK), a protein involved in cancer cell migration and proliferation, have combined 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling, molecular docking, and MD simulations. researchgate.net These integrated computational approaches help in understanding the structural requirements for potent inhibition and in designing novel inhibitors with improved activity. researchgate.net The stability of the protein-ligand complex during MD simulations is a key indicator of the potential efficacy of the designed compound. researchgate.net

    In the context of anti-filarial drug discovery, pyrazolopyrimidine analogs have been investigated as potential inhibitors of Wolbachia targets. nih.gov Molecular docking was used to screen a series of compounds against multiple receptors, identifying those with the highest binding affinities. nih.gov Subsequent MD simulations and binding free energy calculations (MM/GBSA) were used to validate the stability of the most promising ligand-protein complexes. nih.gov

    Interactive Data Tables from Analogous Research

    The following table summarizes representative findings from molecular docking and simulation studies on pyrimidine derivatives analogous to this compound, illustrating the types of protein targets, binding affinities, and key interacting residues.

    Compound ClassProtein TargetSoftware/MethodPredicted Binding Affinity (kcal/mol)Key Interacting Amino Acid ResiduesReference
    Diaryl Pyrimidine DerivativeshACE2-S protein complexMolecular Docking, MD Simulation-7.9 to -8.95LEU 391, PHE 390, ASP 350, ARG 393 nih.gov
    Pyrimidine DerivativesFocal Adhesion Kinase (FAK)3D-QSAR, Molecular Docking, MD SimulationNot explicitly stated in the abstract, but stable complexes were validated.Not explicitly detailed in the abstract. researchgate.net
    Pyrazolopyrimidine AnalogsWolbachia Receptors (e.g., 7ESX)Molecular Docking (AutoDock Vina), MD Simulation-7.7 to -10.2Not explicitly detailed in the abstract. nih.gov
    Aminopyrimidine-2,4-dionesBromodomain-containing protein 4 (BRD4)Molecular DockingNot explicitly stated, but H-bond and hydrophobic interactions were identified.Asn140, Tyr97, Pro82, Cys136 nih.gov

    Advanced Research Applications in Biological and Chemical Sciences

    Medicinal Chemistry Applications and Mechanistic Insights

    The unique structural features of 5-Bromo-2-methylpyrimidin-4-amine, including the presence of a bromine atom at the C-5 position and an amino group at the C-4 position, make it a valuable scaffold for developing novel therapeutic agents. The pyrimidine (B1678525) ring itself is bioisosteric to purines, allowing it to interact with a broad range of biological targets such as enzymes and receptors. researchgate.net

    Enzyme Inhibition Studies (e.g., Kinases, Proteases, Endocannabinoid Hydrolases)

    The pyrimidine core is a well-established pharmacophore in the design of enzyme inhibitors, particularly for kinases. While direct studies on this compound as a kinase inhibitor are not extensively documented, its structural motifs are present in numerous potent kinase inhibitors. The 4-anilinopyrimidine structure, for example, is a known scaffold for targeting the ATP-binding site of various kinases. nih.gov The synthesis of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines has been shown to yield potent inhibitors of receptor tyrosine kinases (RTKs) like EGFR, PDGFR-β, and VEGFR-2. nih.govresearchgate.net This suggests that this compound could serve as a valuable starting material for the development of novel kinase inhibitors. The general structure of pyrimidine derivatives allows for modifications that can confer selectivity and potency against specific kinase targets, a crucial aspect in the development of targeted cancer therapies. ed.ac.uknih.gov

    Similarly, the potential for pyrimidine derivatives to act as protease inhibitors is an active area of research. Proteases are involved in a multitude of pathological processes, making them attractive drug targets. nih.gov While specific studies on this compound are limited, the broader class of substituted pyrimidines has been explored for protease inhibitory activity. nih.govresearchgate.net The development of selective protease inhibitors is a significant challenge, and the adaptable pyrimidine scaffold offers a platform for creating compounds with tailored specificities. nih.gov

    The endocannabinoid system, and specifically the enzymes that hydrolyze endocannabinoids like fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), represents another promising area. mdpi.commdpi.com Inhibition of these enzymes can modulate endocannabinoid levels, with therapeutic potential for various disorders. researchgate.netnih.gov Pyrimidine and triazine derivatives have been investigated as FAAH inhibitors, indicating that the this compound scaffold could be adapted for this purpose. researchgate.net

    Receptor Modulation Research

    The ability of pyrimidine derivatives to modulate the function of various receptors is a key aspect of their therapeutic utility. While direct receptor modulation studies on this compound are not widely published, related compounds have shown significant activity. For instance, N-substituted 6-phenylpyrimidinones have been found to possess hypotensive activity, suggesting interaction with cardiovascular receptors. nih.gov The structural similarity of pyrimidines to endogenous ligands allows them to bind to and modulate the activity of a range of receptors, including those involved in neurotransmission and cellular signaling.

    Interaction with Nucleic Acids

    The pyrimidine ring is a fundamental component of the nucleobases cytosine, thymine, and uracil, which are essential building blocks of DNA and RNA. nih.govyoutube.comyoutube.com This inherent structural relationship suggests that pyrimidine derivatives have the potential to interact with nucleic acids. Such interactions can interfere with DNA replication and RNA synthesis, mechanisms that are central to the action of many anticancer and antiviral drugs. nih.gov For example, the well-known anticancer drug 5-fluorouracil (B62378) acts by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. nih.gov The presence of a bromine atom in this compound can further influence its ability to interact with nucleic acids, potentially through halogen bonding or by altering the electronic properties of the molecule. nih.gov

    Role as a Precursor in Biologically Active Compound Synthesis

    One of the most significant applications of this compound is its role as a versatile precursor in the synthesis of more complex, biologically active compounds. researchgate.net Its functional groups, the bromine atom and the amino group, provide reactive sites for a variety of chemical transformations. For instance, it can be used in the synthesis of 2-aminopyrimidine (B69317) derivatives, which are known to possess a wide range of pharmacological activities. nih.gov The bromine at the 5-position is particularly useful for introducing further diversity through cross-coupling reactions, such as the Suzuki-Miyaura coupling, to create C-C bonds with various aryl or heteroaryl groups. nih.gov This synthetic flexibility allows for the generation of large libraries of compounds for high-throughput screening and drug discovery programs.

    Precursor CompoundSynthetic TransformationResulting Bioactive Scaffold/CompoundReference
    5-Bromo-2,4-dichloropyrimidine (B17362)Nucleophilic substitution with methylamine (B109427)(5-Bromo-2-chloro-pyrimidin-4-yl)-methyl-amine chemicalbook.com
    2,4,5-TrichloropyrimidineSNAr reaction with amines2,4-diamino-5-chloropyrimidine derivatives nih.gov
    5-Bromo-2,4-dichloropyrimidineSuzuki-Miyaura coupling2-(phenylamino)pyrimidine derivatives nih.gov
    2-amino-4,6-dichloropyrimidinesSuzuki-Miyaura couplingPyrimidine-pyridinone derivatives nih.gov

    Investigation of Antimicrobial Activities (based on related compounds)

    The pyrimidine scaffold is a well-known feature in many antimicrobial agents. nih.gov Halogenated pyrimidines, in particular, have shown significant potential as antibiofilm agents. nih.gov Studies on related compounds, such as 2-amino-5-bromopyrimidine (B17363), have demonstrated inhibitory effects on the biofilm formation of pathogenic bacteria like Escherichia coli O157:H7 without affecting bacterial growth, suggesting a targeted mechanism of action. nih.gov This is a desirable characteristic as it may reduce the selective pressure for the development of resistance. The proposed mechanism for some of these compounds involves the downregulation of genes responsible for curli production, which is essential for bacterial adhesion and biofilm integrity. nih.gov The presence of a bromine atom in these derivatives is often associated with enhanced antimicrobial activity. For example, the synthesis of 5-bromoisatin-based pyrimidine derivatives has yielded compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov

    Related CompoundTarget OrganismObserved EffectReference
    2-amino-5-bromopyrimidineEscherichia coli O157:H7Inhibition of biofilm formation nih.gov
    5-Bromoisatin-based pyrimidinesStaphylococcus aureus, Bacillus subtilis, Escherichia coli, P. aeruginosa, Candida albicans, Aspergillus nigerAntimicrobial and antifungal activity nih.gov
    Thiophenyl substituted pyrimidineMethicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VREs)Antibacterial activity, inhibition of FtsZ polymerization rsc.org

    Exploration in Anticancer Research (based on related brominated pyrimidines)

    The pyrimidine nucleus is a fundamental scaffold in the design of anticancer drugs. nih.govnih.gov A number of approved anticancer agents are pyrimidine analogues, which often act as antimetabolites by interfering with nucleic acid synthesis. nih.gov The introduction of a bromine atom into the pyrimidine ring can significantly influence the compound's biological activity. Brominated pyrimidine derivatives have been investigated for their potential as anticancer agents, with some showing potent inhibitory activity against various cancer cell lines. nih.gov For example, novel pyrazolo[3,4-d]pyrimidine derivatives have demonstrated high inhibitory activity against lung cancer cell lines. nih.gov The structure-activity relationship studies of these compounds often highlight the importance of the pyrimidine scaffold for their anti-proliferative effects. nih.govnih.gov The development of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors further underscores the potential of brominated pyrimidines in oncology. nih.gov

    Related Compound ClassTarget/MechanismKey FindingsReference
    Pyrazolo[3,4-d]pyrimidine derivativesAnticancerHigh inhibitory activity against various tumor cell lines, including lung cancer. nih.gov
    2-amino-4-m-bromoanilino-6-benzyl pyrrolo[2,3-d]pyrimidinesReceptor Tyrosine Kinase (RTK) inhibitorsPotent inhibitors of EGFR, PDGFR-β, and VEGFR-2. nih.gov
    Trisubstituted pyrimidinesAnticancerSome derivatives showed potent inhibitory activity against wild-type and mutant EGFR. researchgate.net

    Biochemical Assay Development

    The utility of a chemical compound in biochemical assays is a critical aspect of its research profile, often indicating its potential to interact with biological systems. This can range from serving as a substrate for enzymes to acting as a standard or reference compound.

    Currently, there is limited direct information available in peer-reviewed scientific literature that documents the use of this compound as a substrate in specific enzymatic studies. While its structure is related to naturally occurring pyrimidines that are central to biochemistry, its specific interaction and turnover by enzymes have not been a major focus of published research.

    Thiamine (B1217682) (Vitamin B₁) is an essential nutrient with a pyrimidine ring as a core component. The synthesis of thiamine analogs is a significant area of research for studying vitamin metabolism and developing antivitamins. While structurally related compounds, particularly those with a bromomethyl group, are key intermediates in the synthesis of thiamine and its antagonists like pyrithiamine, a direct role for this compound in the synthesis of thiamine analogs is not prominently documented in scientific literature. The research focus has largely been on derivatives where the 5-position is functionalized with a group more amenable to direct coupling with the thiazole (B1198619) moiety of thiamine.

    Applications in Organic Synthesis

    The true value of this compound, as indicated by its commercial availability and presence in chemical supplier catalogs, lies in its application as a versatile building block in organic synthesis. buyersguidechem.comfluorochem.co.ukcymitquimica.combuyersguidechem.com The bromine atom and the amino group on the pyrimidine ring are reactive sites that can be exploited to construct more complex molecular architectures.

    This compound serves as a foundational molecule for the synthesis of a variety of more complex heterocyclic compounds. The bromine atom at the 5-position is particularly useful for introducing molecular diversity through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. These reactions allow for the formation of new carbon-carbon or carbon-nitrogen bonds, respectively, thereby enabling the attachment of various other cyclic or acyclic moieties to the pyrimidine core. The amino group can also be a site for further derivatization. This versatility makes it a valuable starting material for creating libraries of novel heterocyclic compounds for screening in drug discovery and materials science. For instance, it is offered by chemical suppliers as a building block for creating a diverse range of chemical structures. buyersguidechem.combuyersguidechem.com

    Table 1: Potential Suzuki Coupling Reactions with this compound

    This table illustrates hypothetical examples of complex heterocyclic compounds that could be synthesized from this compound via a Suzuki coupling reaction, a common application for such bromo-substituted heterocycles.

    Boronic Acid/Ester ReactantPotential Product
    Phenylboronic acid2-Methyl-5-phenylpyrimidin-4-amine
    Thiophen-2-ylboronic acid2-Methyl-5-(thiophen-2-yl)pyrimidin-4-amine
    Pyridin-3-ylboronic acid5-(Pyridin-3-yl)-2-methylpyrimidin-4-amine

    Emerging Research Directions and Future Perspectives

    Development of Novel Synthetic Routes for Enhanced Yield and Sustainability

    Furthermore, the principles of green chemistry are being integrated into synthetic planning. This includes the development of one-pot, multi-component reactions that reduce waste and energy consumption. acs.orggoogle.com Modern synthetic methods like K₂S₂O₈-facilitated oxidative annulation and transition-metal-catalyzed three-component coupling reactions are being explored for pyrimidine (B1678525) synthesis, offering pathways that are both novel and more environmentally benign. pku.edu.cn For example, a one-step method to produce 5-bromo-2-substituted pyrimidines from 2-bromomalonaldehyde (B19672) and amidine compounds has been proposed, highlighting a trend towards simplifying manufacturing processes and lowering costs. growingscience.com The regioselectivity of reactions is also a critical focus, as controlling the position of substituents on the pyrimidine ring is essential for the compound's final properties and biological activity. chemicalbook.com

    Table 1: Comparison of Synthetic Approaches for Pyrimidine Derivatives

    Synthetic Strategy Key Features Advantages Relevant Precursors/Analogs
    Classical Condensation Reaction of amidines with β-dicarbonyl compounds or their equivalents. Well-established, versatile. Acetamidine, 2-bromomalonaldehyde growingscience.com
    Vilsmeier-Haack Reaction Formation of an enamine followed by condensation and cyclization. Provides access to key intermediates. 2-Cyanoacetamide nih.gov
    Multi-Component Reactions One-pot synthesis from three or more starting materials. High atom economy, reduced steps, operational simplicity. acs.orggoogle.com Aldehydes, malononitrile, amidines sigmaaldrich.com
    Oxidative Annulation K₂S₂O₈-facilitated reaction involving formamide (B127407). Novel route to 4-arylpyrimidines. pku.edu.cn Acetophenone, formamide pku.edu.cn

    | Reduction of Nitro-pyrimidines | Reduction of a nitro group to an amine. | High yield for specific precursors. | 5-bromo-2-chloro-4-nitropyrimidine growingscience.com |

    Comprehensive Structure-Activity Relationship (SAR) Studies for Biological Targets

    While 5-Bromo-2-methylpyrimidin-4-amine is a building block, its core structure is found in numerous biologically active molecules. Comprehensive Structure-Activity Relationship (SAR) studies are crucial for optimizing these molecules into potent and selective drug candidates. researchgate.net SAR analysis systematically modifies a molecule's structure to understand how changes affect its interaction with a biological target. indiamart.com

    For the pyrimidine scaffold, SAR studies have been instrumental in developing inhibitors for various enzymes. For example, in the design of Cyclin-Dependent Kinase 9 (CDK9) inhibitors, the nature of the substituent at the C-5 position of the pyrimidine ring was found to be critical for selectivity. Research showed that while C-5 chloro and bromo analogs had comparable selectivity, a methyl group at this position was optimal for achieving high selectivity for CDK9 over CDK2. bldpharm.com This demonstrates that both steric and electronic properties at the C-5 position significantly influence kinase inhibition potency and selectivity. bldpharm.com

    Similarly, SAR studies on 2,4-disubstituted pyrimidine derivatives have identified potent dual inhibitors of cholinesterase and amyloid-β aggregation, which are relevant to Alzheimer's disease. google.com These studies revealed that the inhibitory activity was highly sensitive to the steric and electronic properties of substituents at both the C-2 and C-4 positions. google.com In the context of antiviral research, derivatives like 2-amino-5-bromo-6-methyl-4(3H)-pyrimidinone have been studied, with further exploration into how variations at the C-6 position impact antiviral potency. sigmaaldrich.com

    Table 2: SAR Insights for Biologically Active Pyrimidine Analogs

    Target Ring Position Substituent Effect Resulting Activity
    CDK9 (Kinase) C-5 Introduction of a methyl group in place of bromo or chloro. bldpharm.com Optimal selectivity for CDK9 over CDK2. bldpharm.com
    Cholinesterase C-2 & C-4 Varying steric and electronic properties. google.com Modulated inhibition potency and selectivity. google.com
    Antiviral Target C-6 Introduction of phenyl groups. sigmaaldrich.com Enhanced interferon-inducing antiviral potency. sigmaaldrich.com

    | Microtubule | N-4 | Substitution with specific amine side chains. indiamart.com | Potent microtubule depolymerization activity. indiamart.com |

    Advanced Spectroscopic Characterization Techniques for Elucidation of Transient Species

    Understanding the precise three-dimensional structure of this compound and its derivatives is fundamental. Advanced spectroscopic and analytical techniques, particularly X-ray crystallography, provide definitive structural data. For the related compound 5-Bromo-N-methyl-pyrimidin-2-amine, crystallographic analysis has detailed the planarity of the pyrimidine ring, the specific bond lengths and angles, and the network of intermolecular hydrogen bonds that govern its crystal packing. researchgate.netnih.gov Such detailed structural information is invaluable for understanding the molecule's physical properties and its potential interactions with biological targets.

    A frontier in chemical research is the characterization of transient species—short-lived intermediates that exist during a chemical reaction. Elucidating these species is key to fully understanding reaction mechanisms and optimizing conditions. While direct studies on transient species in the synthesis of this compound are not widely reported, research in related fields demonstrates the potential of such investigations. For example, studies on chemically-driven reaction cycles have successfully used techniques like optical catalyst screenings to study versatile transient species such as acylphosphates. cas.org The application of similar advanced, time-resolved spectroscopic methods could provide unprecedented insight into the formation of the pyrimidine ring, potentially revealing ways to prevent side reactions and enhance yield.

    Integration of In Silico and Experimental Methodologies for Rational Design

    The paradigm of drug discovery and materials science is shifting from trial-and-error to a more rational, predictive approach. The integration of computational (in silico) methods with experimental work is at the heart of this evolution. For pyrimidine derivatives, this synergy allows for the rational design of new molecules with desired properties, saving significant time and resources.

    A prime example is the use of Density Functional Theory (DFT) to predict the properties of novel pyridine (B92270) derivatives synthesized via Suzuki cross-coupling reactions. In these studies, in silico calculations of frontier molecular orbitals, reactivity indices, and molecular electrostatic potentials were used to understand reaction pathways and predict the potential of the new molecules for specific applications, such as their use as chiral dopants in liquid crystals.

    Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool. indiamart.com By building mathematical models that correlate the chemical structure of compounds with their biological activity, QSAR can predict the potency of new, unsynthesized molecules. Advanced methods like 4D-QSAR incorporate the conformational flexibility of both the ligand and its receptor, providing a more dynamic and accurate picture of their interaction. Applying these in silico tools to the this compound scaffold can guide chemists to synthesize only the most promising candidates, accelerating the discovery of new leads for therapeutic or material applications.

    Table 3: Synergy of In Silico and Experimental Methods

    Methodology Purpose Example Application Outcome
    Density Functional Theory (DFT) Predict electronic properties, reactivity, and molecular structure. Studying novel pyridine derivatives. Guided synthesis and identified potential for use in liquid crystals.
    Molecular Docking Predict the binding mode and affinity of a molecule to a biological target. Design of kinase inhibitors. bldpharm.com Rationalized SAR data and proposed modifications to improve potency.
    QSAR/4D-QSAR Develop predictive models for biological activity or properties. Virtual screening of pyrimidine libraries. Prioritized compounds for synthesis, reducing experimental workload.

    | X-ray Crystallography | Determine the precise 3D structure of a molecule. | Characterization of a 5-Bromo-N-methyl-pyrimidin-2-amine. researchgate.netnih.gov | Validated computational models and explained intermolecular forces. |

    Exploration of New Application Domains Beyond Traditional Medicinal Chemistry

    While the pyrimidine core is a mainstay in medicinal chemistry, its unique electronic and structural properties make it an attractive candidate for a range of other advanced applications. The future of this compound and its derivatives lies in exploring these new domains, particularly in materials science and agrochemicals.

    Materials Science: Pyrimidine and other diazine compounds are being investigated for their excellent optical and electrical properties. chemicalbook.com Their nitrogen atoms can be used to fine-tune the electronic structure of a material, making them suitable for organic electronics. chemicalbook.com Pyrimidine derivatives have been successfully incorporated into organic light-emitting diodes (OLEDs), organic semiconductors, and fluorescent sensors. bldpharm.com Computational studies on related pyridine structures suggest their potential use as chiral dopants for liquid crystals, an application driven by their specific molecular geometry and electrostatic properties. The reactive bromine atom on this compound makes it an ideal precursor for creating more complex, functional organic materials through cross-coupling reactions.

    Agrochemicals: The pyrimidine ring is a known scaffold in various herbicides and pesticides. sigmaaldrich.com For example, the related compound 4-Amino-5-hydroxymethyl-2-methylpyrimidine is a known pesticide. The biological activity of these compounds is not limited to human medicine, and there is significant potential for developing new agrochemicals based on the this compound structure for crop protection.

    Catalysis: The nitrogen atoms in the pyrimidine ring can act as ligands, coordinating with metal centers. This opens up the possibility of using pyrimidine derivatives as components of catalysts for various organic transformations. acs.orggoogle.com

    Q & A

    Q. Key Reaction Conditions Table :

    StepReagents/ConditionsSolventYield
    BrominationNBS, DMF, 80°CDMF~70%
    N-AlkylationCH₃I, K₂CO₃, refluxMeOH~85%
    PurificationRecrystallizationAcetonitrile90%

    Advanced: How do steric and electronic effects influence substitution reactions at the 5-bromo position?

    Answer:
    The bromine atom at C5 acts as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). However, steric hindrance from the adjacent methyl group (C2) and amine (C4) can reduce reactivity. Strategies to mitigate this include:

    • Catalyst Optimization : Use of Pd(PPh₃)₄ with bulky ligands to enhance steric tolerance .
    • Microwave-Assisted Synthesis : Accelerates reaction kinetics, improving yields in Stille couplings .
    • Computational Modeling : DFT studies predict regioselectivity in nucleophilic aromatic substitutions, guiding experimental design .

    Example : In Suzuki couplings, electron-deficient aryl boronic acids show higher reactivity due to enhanced electrophilicity at C5 .

    Basic: What analytical techniques are recommended for characterizing this compound?

    Answer:

    • NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows distinct signals for NH₂ (~6.5 ppm, broad) and methyl groups (~2.3 ppm) .
    • X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., N–H···N interactions stabilizing the crystal lattice) .
    • Mass Spectrometry : ESI-MS confirms molecular ion peaks at m/z 202 [M+H]⁺ .
    • Elemental Analysis : Validates C, H, N, Br content within ±0.3% of theoretical values .

    Advanced: How can researchers resolve contradictions in biological activity data for this compound?

    Answer:
    Discrepancies in cytotoxicity or enzyme inhibition studies often arise from:

    • Solvent Effects : DMSO vs. aqueous buffers alter compound solubility and bioavailability .
    • Assay Variability : Validate results across multiple platforms (e.g., MTT vs. resazurin assays) .
    • Metabolite Interference : LC-MS/MS tracks degradation products in cell culture media .

    Case Study : A 2024 study found IC₅₀ values varied by 40% between HeLa and MCF-7 cell lines due to differences in membrane transporter expression .

    Basic: What are the applications of this compound in medicinal chemistry?

    Answer:

    • Kinase Inhibitor Scaffolds : The pyrimidine core binds ATP pockets in kinases (e.g., EGFR, CDK2) .
    • Antimicrobial Agents : Derivatives show MIC values of 2–8 µg/mL against S. aureus .
    • Fluorescent Probes : Bromine enables radiolabeling (⁷⁷Br) for PET imaging .

    Advanced: What computational tools are effective for predicting the reactivity of derivatives?

    Answer:

    • Docking Simulations (AutoDock Vina) : Predict binding affinities to target proteins (RMSD <2.0 Å) .
    • QSAR Models : Correlate substituent electronegativity with antibacterial activity (R² >0.85) .
    • Machine Learning : Neural networks trained on PubChem data prioritize synthetic routes with >75% accuracy .

    Basic: How can green chemistry principles be applied to its synthesis?

    Answer:

    • Solvent Replacement : Use cyclopentyl methyl ether (CPME) instead of DMF for bromination (E-factor reduced by 30%) .
    • Catalytic Recycling : Immobilized Pd catalysts in flow reactors minimize heavy metal waste .
    • Eutectic Solvents : Choline chloride-urea mixtures improve atom economy in N-alkylation steps .

    Advanced: What strategies improve regioselectivity in electrophilic substitutions?

    Answer:

    • Directed Ortho-Metalation : Use of directing groups (e.g., –NH₂) to position electrophiles at C5 .
    • Microwave Irradiation : Enhances para-selectivity in nitrations by reducing side reactions .
    • Cryogenic Conditions : Slow reaction rates at –78°C favor kinetic control over thermodynamic products .

    Basic: How is crystallographic data utilized in structural validation?

    Answer:
    X-ray diffraction reveals:

    • Bond Lengths : C–Br = 1.89 Å, C–N = 1.34 Å (consistent with sp² hybridization) .
    • Hydrogen Bonding : N–H···N interactions (2.8–3.1 Å) stabilize layered crystal packing .
    • Torsion Angles : Methyl groups adopt equatorial positions to minimize steric strain .

    Advanced: What mechanistic insights explain unexpected byproducts in amination reactions?

    Answer:

    • Buchwald-Hartwig Side Reactions : Trace O₂ oxidizes Pd⁰ to Pd²⁺, forming dimeric impurities .
    • Radical Pathways : TEMPO quenching experiments confirm bromine radical intermediates in photochemical aminations .
    • Acid-Base Mediation : Excess Et₃N deprotonates intermediates, shifting selectivity from C4 to C2 amination .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.